molecular formula C22H19FN2O4S B11418741 7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11418741
M. Wt: 426.5 g/mol
InChI Key: HPLRULNUOFVJME-UHFFFAOYSA-N
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Description

7-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as methoxy, fluorophenyl, hydroxy, and carbonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzaldehyde, 4-fluoroaniline, and other reagents that facilitate the formation of the thiazolopyridine core. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonitrile group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its complex structure and functional groups make it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2,3-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-3-HYDROXY-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE include other thiazolopyridine derivatives with different substituents. These compounds may share similar structural features but differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of both methoxy and fluorophenyl groups, along with the thiazolopyridine core, gives it distinct chemical and physical properties that set it apart from other similar compounds.

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19FN2O4S/c1-28-18-5-3-4-15(20(18)29-2)16-10-19(26)25-21(17(16)11-24)30-12-22(25,27)13-6-8-14(23)9-7-13/h3-9,16,27H,10,12H2,1-2H3

InChI Key

HPLRULNUOFVJME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O

Origin of Product

United States

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